molecular formula C11H11NO6 B2639827 Methyl 3-(acetoxymethyl)-4-nitrobenzoate CAS No. 201933-03-1

Methyl 3-(acetoxymethyl)-4-nitrobenzoate

Cat. No.: B2639827
CAS No.: 201933-03-1
M. Wt: 253.21
InChI Key: DTOYHEZLUYOUOE-UHFFFAOYSA-N
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Description

“Methyl 3-(acetoxymethyl)-4-nitrobenzoate” likely contains a methyl ester group (-COOCH3), an acetoxymethyl group (-CH2OAc), and a nitro group (-NO2) on a benzene ring . The acetoxymethyl group is a functional group with the formula -CH2OAc, where Ac represents an acetyl group (-C(=O)-CH3) .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the acetoxymethyl and nitro groups onto a benzene ring already containing a methyl ester group. This could potentially be achieved through electrophilic aromatic substitution reactions, although the exact conditions and reagents would depend on various factors .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a methyl ester group, an acetoxymethyl group, and a nitro group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methyl ester and acetoxymethyl groups. For instance, the compound might undergo further electrophilic aromatic substitution reactions more readily at positions ortho and para to the methyl ester and acetoxymethyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro, ester, and acetoxymethyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-Methyl-4-nitrobenzoic Acid : A study described the catalytic oxidation of dimethylnitrobenzene to synthesize 3-methyl-4-nitrobenzoic acid, highlighting an innovative approach using molecular oxygen and cobalt acetate in the presence of sodium bromide as a co-catalyst, leading to a notable increase in yield (Cai & Shui, 2005).
  • Fischer Esterification Reaction : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification demonstrates a practical application of methyl 3-(acetoxymethyl)-4-nitrobenzoate derivatives in educational settings. This reaction is designed as an experiment for introductory organic chemistry courses, showcasing the utility of such compounds in academic research (Kam, Levonis, & Schweiker, 2020).

Solubility and Thermodynamic Modeling

  • Solubility Determination : Studies have focused on the solubility of 3-methyl-4-nitrobenzoic acid and its derivatives in various solvents, providing essential data for optimizing purification processes. This research is pivotal for developing pharmaceuticals and fine chemicals, offering insights into the solvent effects and solute-solvent interactions (Wu et al., 2016).

Non-Covalent Interactions

  • Crystal Structure Analysis : Research on the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate revealed significant non-covalent interactions, such as hydrogen bonding and π-stacking, which play a crucial role in the material's properties and stability. This study provides a foundational understanding of the molecular arrangements and interactions that could influence the development of new materials and compounds (Fu, Li, & Simpson, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the toxicity of its degradation products .

Future Directions

The future directions for research on this compound could include investigating its potential uses in various fields, such as pharmaceuticals or materials science .

Properties

IUPAC Name

methyl 3-(acetyloxymethyl)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-7(13)18-6-9-5-8(11(14)17-2)3-4-10(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYHEZLUYOUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser, overhead stirrer and nitrogen inlet, was placed 411 g of the previously prepared methyl 3-bromomethyl-4-nitrobenzoate, 441 g of anhydrous potassium acetate and 2 l of glacial acetic acid. The resulting mixture was refluxed for 4 hours, cooled to room temperature and stirred overnight. The solvent was removed in a rotary evaporator and the resulting light yellow solid treated with a mixture of 2 l of ethyl acetate and 1 l of water. The organic phase was separated, washed with water (3×400 mL), brine (1×400 mL) dried over anhydrous magnesium sulfate and the solvent removed using a rotary evaporator. The crude reaction mixture was triturated with hexane and filtered yielding 318 g of the expected methyl 3-acetoxymethyl-4-nitrobenzoate. This compound was used as such in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
441 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

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